(3,4-Dehydro-Pro3)-Tuftsin

Overview

Description

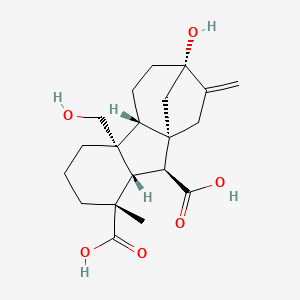

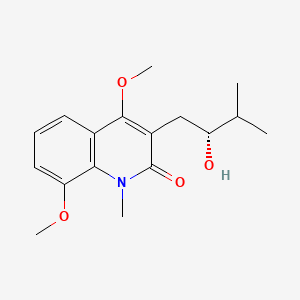

(3,4-Dehydro-Pro3)-Tuftsin, is a variant of the natural tetrapeptide tuftsin, which is composed of the amino acids threonine, lysine, proline, and arginine. Tuftsin is known for its immunostimulatory properties and plays a crucial role in enhancing the phagocytic activity of immune cells such as macrophages and neutrophils .

Mechanism of Action

Target of Action

Tuftsin, (3,4-dehydro-pro)(3)-, is a tetrapeptide with the sequence Thr-Lys-Pro-Arg . It is primarily targeted at phagocytic cells, including polymorphonuclear leukocyte (PMN) cells from humans, dogs, rabbits, and cows, as well as macrophages from the lung and peritoneal cavity of mice, guinea pigs, and mouse bone marrow cells . These cells play a crucial role in the immune system, helping to clear the body of harmful substances such as bacteria and dead or dying cells.

Mode of Action

Tuftsin acts by stimulating phagocytosis, the process by which cells engulf and digest particles and microorganisms . It achieves this by binding to specific receptors on the outer membrane of phagocytic cells . The compound also stimulates pinocytosis, a form of endocytosis, in phagocytic cells . Furthermore, it has been found to augment the formation of reactive oxygen compounds, which play a key role in the immune response .

Biochemical Pathways

The activation of phagocytic cells by Tuftsin triggers a complex biochemical pathway that involves the stimulation of several functions of the phagocyte . These include phagocytosis, kinesis, immunogenic activity, hexose monophosphate shunt, bactericidal activity, and most importantly, tumoricidal activity .

Pharmacokinetics

It is known that the compound is released from immunoglobulin g by the action of two enzymes, tuftsin-endocarboxypeptidase and carboxypeptidase β . The released Tuftsin is biologically active and can bind to the outer membrane of phagocytic cells .

Result of Action

The activation of phagocytic cells by Tuftsin results in enhanced phagocytosis and pinocytosis, leading to the clearance of harmful substances from the body . Additionally, the compound stimulates the formation of reactive oxygen compounds, contributing to the immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tuftsin, (3,4-dehydro-pro)(3)-, involves the incorporation of a dehydroproline residue at the third position of the tuftsin sequence. This modification can be achieved through solid-phase peptide synthesis (SPPS) techniques, which allow for the precise incorporation of amino acids and their derivatives .

Industrial Production Methods

Industrial production of tuftsin and its variants typically involves large-scale peptide synthesis using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids to a growing peptide chain, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dehydro-Pro3)-Tuftsin, can undergo various chemical reactions, including:

Oxidation: The presence of the dehydroproline residue makes the compound susceptible to oxidation reactions.

Reduction: Reduction reactions can be used to convert the dehydroproline residue back to proline.

Substitution: The amino acid residues in tuftsin can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of tuftsin, (3,4-dehydro-pro)(3)-, include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the peptide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dehydroproline residue can lead to the formation of hydroxyproline derivatives .

Scientific Research Applications

(3,4-Dehydro-Pro3)-Tuftsin, has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating immune responses and enhancing phagocytic activity.

Medicine: Explored as a potential therapeutic agent for boosting immune function and treating infections.

Comparison with Similar Compounds

(3,4-Dehydro-Pro3)-Tuftsin, can be compared to other immunostimulatory peptides such as:

Tuftsin (Thr-Lys-Pro-Arg): The natural form of tuftsin, which lacks the dehydroproline modification.

Substance P: A neuropeptide that shares some structural similarities with tuftsin and can bind to tuftsin receptors.

Leukokinin: Another peptide with immunostimulatory properties, but with a different amino acid sequence.

The uniqueness of tuftsin, (3,4-dehydro-pro)(3)-, lies in its modified structure, which enhances its stability and potentially its immunostimulatory effects compared to the natural form of tuftsin .

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h5,8,12-16,30H,2-4,6-7,9-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13?,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGJMPDANPWMKQ-NNFXCFJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CC=CC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NC(CCCCN)C(=O)N1CC=C[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919691 | |

| Record name | N~2~-[{1-[N~2~-(2-Amino-1,3-dihydroxybutylidene)lysyl]-2,5-dihydro-1H-pyrrol-2-yl}(hydroxy)methylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91502-65-7 | |

| Record name | Tuftsin, (3,4-dehydro-pro)(3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091502657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[{1-[N~2~-(2-Amino-1,3-dihydroxybutylidene)lysyl]-2,5-dihydro-1H-pyrrol-2-yl}(hydroxy)methylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.